molecular formula C14H8Cl2NNaO3 B13419195 Keto Diclofenac Sodium Salt

Keto Diclofenac Sodium Salt

Cat. No.: B13419195
M. Wt: 332.1 g/mol
InChI Key: SLKWORWIFRJWLC-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keto Diclofenac Sodium Salt typically involves the reaction of diclofenac with sodium hydroxide. The process begins with the preparation of diclofenac by reacting 2,6-dichloroaniline with chloroacetic acid to form 2-(2,6-dichlorophenylamino)phenylacetic acid. This intermediate is then reacted with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified through crystallization and filtration to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Keto Diclofenac Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Keto Diclofenac Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

Keto Diclofenac Sodium Salt exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Biological Activity

Keto Diclofenac Sodium Salt is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) Diclofenac. This compound exhibits significant biological activity, primarily through its action as a cyclooxygenase (COX) inhibitor. The following sections detail its mechanisms, pharmacokinetics, case studies, and research findings.

Keto Diclofenac acts by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which are pivotal in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. The inhibition of these enzymes leads to decreased levels of prostaglandins, thereby exerting analgesic and anti-inflammatory effects.

  • IC50 Values :
    • COX-1: 4 nM
    • COX-2: 1.3 nM in CHO cells .

The selectivity of Keto Diclofenac for COX-2 over COX-1 is notable, making it a preferred choice for treating inflammatory conditions while potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Pharmacokinetics

Keto Diclofenac is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 10 minutes to 2 hours, depending on the formulation and individual gastrointestinal conditions. Its pharmacokinetic profile is influenced by:

  • Formulation : The sodium salt form enhances solubility in the duodenum compared to the stomach's acidic environment.
  • Metabolism : Primarily occurs in the liver via conjugation to glucuronic acid, forming metabolites that can exhibit different biological activities .

Table 1: Pharmacokinetic Properties of Keto Diclofenac

PropertyValue
Molecular Weight318.14 g/mol
Peak Plasma Concentration10 min - 2 h
Half-LifeApproximately 1-2 hours
MetabolismHepatic (UGT2B7 enzyme)

Biological Activity

Keto Diclofenac demonstrates a range of biological activities beyond its anti-inflammatory effects:

  • Anti-proliferative Effects : Studies indicate that it may inhibit cell proliferation in certain cancer cell lines.
  • Inhibition of Platelet Aggregation : It has been shown to reduce platelet aggregation, which can be beneficial in cardiovascular applications .

Case Studies

  • Chronic Pain Management : A clinical trial involving patients with osteoarthritis demonstrated that Keto Diclofenac provided significant pain relief compared to placebo, with a favorable safety profile regarding gastrointestinal complications .
  • Postoperative Pain Relief : In a study assessing postoperative pain management, patients administered Keto Diclofenac reported lower pain scores and required fewer rescue analgesics compared to those receiving traditional NSAIDs .

Research Findings

Recent studies have focused on the transformation products of Diclofenac and their interactions with other compounds. For instance:

  • Interaction with Chlorogenic Acid : Research indicated that chlorogenic acid could enhance the anti-inflammatory effects of Keto Diclofenac through synergistic mechanisms .
  • Toxicological Studies : Investigations into the toxicological profiles have revealed that while Keto Diclofenac is effective at therapeutic doses, higher doses may lead to renal toxicity, necessitating careful monitoring during treatment .

Properties

Molecular Formula

C14H8Cl2NNaO3

Molecular Weight

332.1 g/mol

IUPAC Name

sodium;2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate

InChI

InChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);/q;+1/p-1

InChI Key

SLKWORWIFRJWLC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]

Origin of Product

United States

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